molecular formula C8H5N3O B13432414 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

Katalognummer: B13432414
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: WSZIDDBEVMNQBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-cyano-1H-pyrrolo[2,3-b]pyridine with an oxidizing agent to introduce the oxide functionality. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxide groups, while substitution reactions can introduce various functional groups like halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This compound has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and interact with specific molecular targets makes it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C8H5N3O

Molekulargewicht

159.14 g/mol

IUPAC-Name

7-hydroxypyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-6-3-7-1-2-10-8(7)11(12)5-6/h1-3,5,12H

InChI-Schlüssel

WSZIDDBEVMNQBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C1=CC(=CN2O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.